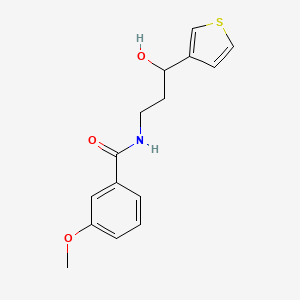

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

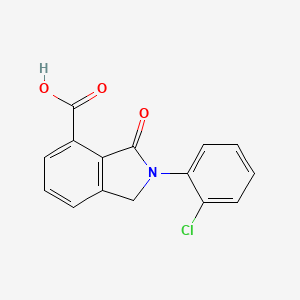

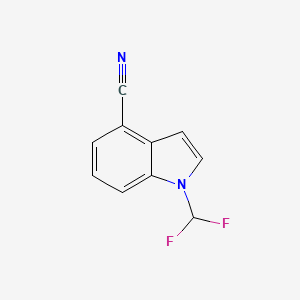

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” is a chemical compound . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” is characterized by a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” are characterized by its molecular structure, which includes a total of 38 bonds, 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Scientific Research Applications

- Application : Researchers have explored using N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide in biohybrid assemblies. For instance, Aβ16–22 peptide self-assembles with polythiophene to form assemblies. These assemblies enhance photoinduced electron transfer, leading to improved hydrogen evolution during photocatalytic water splitting .

- Role of the Compound : N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide derivatives have been investigated for their ability to produce hydrogen under visible light. This property makes them promising candidates for sustainable energy generation .

- Functional Materials : These peptide-based nanoarchitectures serve as smart functional materials. They have been used to prepare noble metal catalysts and mimic natural light-harvesting complexes .

- Role of the Compound : N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide derivatives fall into this category, making them relevant for developing efficient photocatalysts .

Photocatalytic Water Splitting

Hydrogen Production

Peptide-Based Nanomaterials

Conjugated Polymers

Biofilm-Assisted Catalysis

Future Directions

The future directions of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide” and similar compounds could involve their use in the production of hydrogen under visible light . This opens a new way into the development of bio-hybrid materials as novel photocatalytic water splitting platforms for hydrogen evolution .

properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(9-13)15(18)16-7-5-14(17)12-6-8-20-10-12/h2-4,6,8-10,14,17H,5,7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSZHNFHMJACBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

amine](/img/structure/B2966071.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![methyl 4-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2966076.png)